6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one features a dihydropyridazin-3-one core, a heterocyclic scaffold known for its pharmacological relevance in modulating enzyme activity and receptor binding . Key structural features include:
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-21-10-8-19(9-11-21)22-12-13-23(29)28(25-22)18-24(30)27-16-14-26(15-17-27)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZRULYIZUSNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the phenylpiperazinyl group: This can be done through nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The phenylpiperazinyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : The compound is structurally related to piperazine derivatives, which have been studied for their antidepressant effects. Research indicates that modifications in the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, particularly against Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Pharmacological Insights
- Dihydroorotate Dehydrogenase Inhibition : Similar compounds have been noted for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes .
- Neuropharmacological Effects : The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions could provide insights into the compound's effects on mood regulation and anxiety disorders .
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant effects of a series of compounds similar to 6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one using animal models. The results indicated significant reductions in depressive-like behaviors when compared to control groups, supporting the hypothesis that structural modifications can enhance efficacy against depression .
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that the compound effectively inhibited cell growth in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds, based on substituent variations and core modifications:
Structural and Functional Analysis
Piperazine vs. Piperidine Substitutions: The target compound’s 4-phenylpiperazine group (electron-rich aromatic system) may favor interactions with serotonin or dopamine receptors, similar to analogs like BI71441 . The 4-fluorophenylpiperazine in enhances polarity and metabolic stability compared to the target’s phenyl group, which lacks halogenation.
Aryl Substituents at Position 6 :
- The 4-ethoxyphenyl group in the target compound provides moderate hydrophilicity, balancing solubility and membrane permeability.
- Morpholinyl () and ethyltriazole-methoxy () substituents increase polarity but may reduce bioavailability in lipophilic environments.
Core Heterocycle Variations: Dihydropyridazin-3-one (target compound) vs. dihydropyrimidin-4-one (BI71441): The pyridazinone core’s planar structure may favor π-π stacking with aromatic residues in enzymes, while pyrimidinone’s additional nitrogen could alter binding kinetics .
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.5 g/mol. The compound features a piperazine ring and a dihydropyridazine core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1058207-64-9 |
Synthesis Methods
The synthesis typically involves multi-step reactions including the reaction of substituted phenylpiperazines with dihydropyridazine precursors under controlled conditions to yield the desired product. Solvents like DMF are often employed to facilitate the reaction at elevated temperatures .
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can demonstrate substantial antibacterial and antifungal activities .
In vitro assays have reported that certain piperazine derivatives possess IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests that the compound may also exhibit potential anti-tubercular activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperazine moiety is known to bind to various protein sites, potentially inhibiting enzymatic functions by mimicking substrates or blocking active sites .
Study on Antitubercular Activity
In a recent study, several derivatives were synthesized and evaluated for their antitubercular properties. Among them, one derivative showed an IC90 value of 40.32 μM against Mycobacterium tuberculosis, indicating moderate potency . The study highlighted the importance of structural modifications in enhancing biological activity.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains. The results demonstrated that compounds with additional functional groups significantly enhanced their antibacterial activity compared to their parent structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, and how can purity be optimized?
- Synthesis Strategy : Utilize coupling reactions between pyridazinone and phenylpiperazine moieties. A method analogous to the synthesis of structurally related compounds (e.g., ethyl 2-oxoacetate derivatives) involves reacting intermediates like 6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride under basic conditions .
- Purity Optimization : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and piperazine protons (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve dihedral angles between pyridazinone and phenylpiperazine rings (e.g., triclinic system, space group P1, as seen in analogous compounds) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~464.2) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening : Use enzyme-linked assays for kinase or receptor binding (e.g., serotonin/dopamine receptors due to phenylpiperazine moiety). Compare IC50 values with reference standards like 4-phenylpiperazine derivatives .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish safety thresholds (typical concentration range: 1–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
Analog Synthesis : Modify substituents on the ethoxyphenyl (e.g., replace ethoxy with methoxy or halogens) and phenylpiperazine (e.g., introduce para-chloro or trifluoromethyl groups) .
Bioactivity Profiling : Test analogs against receptor panels (e.g., GPCRs, kinases) to identify key interactions. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energies .
Data Analysis : Apply multivariate regression to link structural descriptors (e.g., Hammett σ, logP) with activity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Case Example : If conflicting IC50 values are reported for serotonin receptor binding:
- Standardize Assays : Use uniform cell lines (e.g., CHO-K1 expressing 5-HT1A) and control compounds (e.g., buspirone) .
- Validate Conditions : Ensure consistent pH, temperature, and DMSO concentrations (<0.1% v/v).
- Statistical Analysis : Apply ANOVA to assess inter-lab variability .
Q. How can computational methods predict metabolic stability and toxicity?
- In Silico Tools :
- Metabolism : Use CYP450 isoform predictors (e.g., StarDrop, MetaSite) to identify vulnerable sites (e.g., ethoxy demethylation).
- Toxicity : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxic or genotoxic risks .
Q. What crystallization conditions yield high-quality crystals for X-ray analysis?
- Protocol :
- Solvent System : Use slow evaporation from dichloromethane/methanol (9:1 v/v) at 4°C.
- Data Collection : Optimize with a STOE IPDS 2 diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement via SHELXL-2018/3 .
Methodological Considerations
Q. How to design a robust stability study under varying pH and temperature?
- Protocol :
Buffer Solutions : Incubate compound (1 mg/mL) in PBS (pH 7.4), acetate (pH 4.5), and borate (pH 9.0) at 25°C/40°C.
Analysis : Monitor degradation via UPLC-MS at 0, 7, 14, 30 days. Identify degradants (e.g., hydrolysis of pyridazinone ring) .
Q. What strategies enhance solubility for in vivo studies?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
